(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt

Catalog No.
S13253673
CAS No.
62812-90-2
M.F
C13H22N2OS2
M. Wt
286.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Hydroxyphenyl)dithiocarbamic acid, triethylamin...

CAS Number

62812-90-2

Product Name

(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt

IUPAC Name

N,N-diethylethanamine;(4-hydroxyphenyl)carbamodithioic acid

Molecular Formula

C13H22N2OS2

Molecular Weight

286.5 g/mol

InChI

InChI=1S/C7H7NOS2.C6H15N/c9-6-3-1-5(2-4-6)8-7(10)11;1-4-7(5-2)6-3/h1-4,9H,(H2,8,10,11);4-6H2,1-3H3

InChI Key

WMIAACLLESXVET-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC(=CC=C1NC(=S)S)O

(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt is a chemical compound with the molecular formula C13H22N2OS. It is recognized for its dithiocarbamate structure, which includes a phenolic hydroxyl group. This compound is often utilized in organic synthesis and has garnered attention for its biological activities, particularly in medicinal chemistry.

Typical of dithiocarbamates, including:

  • Formation of Isothiocyanates: (4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt can be converted into isothiocyanates through desulfurization reactions. This process typically involves treating the dithiocarbamate with reagents such as tetrapropylammonium tribromide in the presence of bases like sodium bicarbonate .
  • Nucleophilic Substitutions: The dithiocarbamate moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
  • Reactions with Electrophiles: The hydroxyl group on the aromatic ring can also engage in electrophilic aromatic substitution, allowing for further functionalization of the compound .

Research has indicated that (4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt exhibits notable biological activities:

  • Antimicrobial Properties: Compounds within the dithiocarbamate class have shown potential antimicrobial activity against various pathogens, including fungi and bacteria. Some studies highlight their effectiveness against resistant strains like methicillin-resistant Staphylococcus aureus .
  • Antischistosomal Activity: Certain derivatives of dithiocarbamates have demonstrated antischistosomal effects, indicating potential use in treating schistosomiasis .

The synthesis of (4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt generally involves a two-step process:

  • Formation of Dithiocarbamate: An amine (in this case, triethylamine) reacts with carbon disulfide to form the dithiocarbamate intermediate.
  • Salt Formation: The resulting dithiocarbamate is then treated with an appropriate acid or base to yield the triethylamine salt form. This process can be performed in a one-pot reaction setup, enhancing efficiency and reducing waste .

(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt finds various applications:

  • Organic Synthesis: It serves as a precursor for synthesizing isothiocyanates and other derivatives used in pharmaceuticals and agrochemicals.
  • Biological Research: Its antimicrobial and antischistosomal properties make it a candidate for further research in drug development.
  • Agricultural Chemistry: Compounds like this are explored for use as fungicides or pesticides due to their biological activity against plant pathogens.

Interaction studies involving (4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt have focused on its binding affinities and mechanisms of action against specific biological targets. For instance, docking studies have illustrated how this compound interacts with various proteins associated with microbial resistance, providing insights into its potential therapeutic roles .

Several compounds share structural similarities with (4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt. Here are some notable examples:

Compound NameStructure TypeUnique Features
N,N-Dimethyl dithiocarbamateDithiocarbamateCommonly used as a pesticide; less soluble than triethylamine salt.
4-Methylphenyl dithiocarbamateDithiocarbamateExhibits different biological activities due to methyl substitution on the phenyl ring.
Benzyl dithiocarbamateDithiocarbamateKnown for its application in organic synthesis; less potent antimicrobial activity compared to (4-Hydroxyphenyl)dithiocarbamic acid.

The uniqueness of (4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt lies in its specific functional groups that enhance its solubility and biological activity compared to other dithiocarbamates. The presence of a hydroxyl group on the aromatic ring not only influences its reactivity but also contributes to its potential therapeutic applications.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

286.11735568 g/mol

Monoisotopic Mass

286.11735568 g/mol

Heavy Atom Count

18

General Manufacturing Information

Carbamodithioic acid, N-(4-hydroxyphenyl)-, compd. with N,N-diethylethanamine (1:1): INACTIVE

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